5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione
Description
5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione is a barbiturate-derived compound featuring a piperazine-ethylamino substituent at the 5-position of the pyrimidine-2,4,6-trione core. The compound’s piperazine moiety enhances solubility and facilitates interactions with biological targets through hydrogen bonding or ionic interactions, while the pyrimidine-2,4,6-trione core provides a rigid scaffold for molecular recognition .
Properties
IUPAC Name |
6-hydroxy-5-(2-piperazin-1-ylethyliminomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c17-9-8(10(18)15-11(19)14-9)7-13-3-6-16-4-1-12-2-5-16/h7,12H,1-6H2,(H3,14,15,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKSYVPSKLRXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione (CAS: 299442-86-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17N5O3
- Molecular Weight : 267.28 g/mol
- Chemical Structure : The compound features a pyrimidine core substituted with a piperazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study focusing on related piperazine derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be in the range of 0.5 to 4 μg/mL for effective compounds, suggesting that structural modifications can enhance potency against resistant strains .
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis |
| Compound B | 2 | S. aureus |
| Compound C | 4 | E. coli |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The pyrimidine structure may interfere with nucleic acid synthesis pathways.
- Disruption of Cell Wall Synthesis : Similar compounds have been shown to affect bacterial cell wall integrity.
- Targeting Enzymatic Pathways : Molecular docking studies suggest that such derivatives can inhibit key enzymes involved in bacterial metabolism .
Cytotoxicity Studies
While evaluating the safety profile of this compound, cytotoxicity assays are crucial. Preliminary results indicate that at higher concentrations (>50 μg/mL), certain derivatives show minimal cytotoxic effects on human cell lines, making them promising candidates for further development .
Synthesis and Evaluation
The synthesis of this compound involves multi-step chemical reactions that emphasize the importance of piperazine substitution in enhancing biological activity.
Summary of Findings
A recent publication synthesized several piperazine derivatives and evaluated their biological activities. Key findings include:
- Enhanced Activity : Substituents at specific positions on the pyrimidine ring significantly impact antimicrobial potency.
- Selectivity : Some derivatives exhibited selective toxicity towards microbial cells while sparing human cells .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how different substituents influence biological properties.
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Elucidating detailed pathways through which these compounds exert their effects.
Scientific Research Applications
Medicinal Chemistry
5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. The piperazine moiety may enhance the selectivity and potency of these compounds against specific tumor types .
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays. Its ability to disrupt microbial cell processes could lead to the development of new antibiotics .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes involved in nucleotide metabolism, making it useful for understanding metabolic disorders .
- Proteomics Applications : It is utilized in proteomics research to investigate protein-ligand interactions, aiding in the identification of potential drug targets .
Agricultural Chemistry
Research into agricultural applications has also been conducted:
- Pesticidal Activity : Some studies indicate that pyrimidine derivatives can exhibit herbicidal or fungicidal properties, which could be explored for developing new agrochemicals .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in breast and lung cancer models.
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, researchers synthesized several derivatives of this compound and tested them against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications to the piperazine ring enhanced antibacterial efficacy, suggesting a pathway for developing new antibiotics.
Comparison with Similar Compounds
Structural Features of 5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione
The compound (C₁₁H₁₇N₅O₃, MW 267.29) consists of a pyrimidine-2,4,6-trione backbone modified by a (2-piperazin-1-yl-ethylamino)methylene group at the 5-position. Notably, its 1,3-dimethyl derivative (C₁₃H₂₁N₅O₃, MW 295.34) demonstrates how alkylation of the pyrimidine ring influences steric and electronic properties .
Comparison with Piperazine-Substituted Analogs
Piperazine-substituted pyrimidine-2,4,6-triones exhibit structural diversity, with substituents on the piperazine ring or the pyrimidine core significantly altering biological activity:
Key Observations :
- In contrast, the hydroxyethyl-piperazine analog (MW 495.25) retains moderate polarity, balancing membrane permeability and aqueous solubility .
- Radiolabeling : Iodine-containing analogs (e.g., ) are prioritized for radiopharmaceutical development, whereas the target compound lacks halogenation, limiting its utility in imaging.
- Fluorine Substitution : The fluoropyridinyl-piperazine derivative (MW 475.48) highlights how fluorine atoms can modulate electronic properties and target selectivity .
Comparison with Aromatic and Heterocyclic-Substituted Derivatives
Substitution of the pyrimidine-2,4,6-trione core with aromatic or heterocyclic groups yields compounds with distinct biological profiles:
Key Observations :
- Enzyme Inhibition : The diphenylpyrazole derivative (MW 331.33) inhibits mPGES-1, a key enzyme in inflammation, via hydrophobic interactions in the enzyme’s active site . The target compound’s piperazine group may instead favor interactions with charged residues.
- Anticancer Activity : Indole-benzyl hybrids (MW 359.38) exhibit potent antiproliferative effects against cancer cell lines, suggesting that bulky aromatic groups enhance cytotoxicity .
- Antimicrobial Activity : The chlorophenyl-furan analog (MW 316.70) shows activity against Staphylococcus and Streptococcus strains, indicating that halogenated aromatic systems disrupt bacterial membranes .
Anticancer Agents
- 1,3-Dimethylpyrimidine-2,4,6-trione derivatives (e.g., ) demonstrate IC₅₀ values in the low micromolar range against ovarian (A2780) and breast (MCF-7) cancer cells. The dimethyl groups likely enhance metabolic stability compared to non-alkylated analogs.
- Triazole-tagged indole derivatives (e.g., ) combine pyrimidine-2,4,6-trione with triazole moieties, improving bioavailability and tumor targeting via click chemistry modifications.
Antimicrobial and Antifungal Agents
- Pyrazolo[3,4-d]pyrimidines (e.g., ) exhibit broad-spectrum activity against bacterial and fungal pathogens, with MIC values as low as 2 µg/mL.
Imaging and Diagnostic Agents
Physicochemical and Pharmacokinetic Considerations
- Solubility : Piperazine derivatives generally exhibit improved aqueous solubility due to their ionizable amines. For example, the carboxyethyl-piperazine analog () has enhanced solubility (logP ~1.2) compared to the hydrophobic diphenylpyrazole derivative (logP ~3.5) .
- Metabolic Stability : 1,3-Dimethylation of the pyrimidine ring (e.g., ) reduces oxidative metabolism, prolonging half-life in vivo.
Q & A
Q. What are the optimal synthetic routes for 5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions using ammonium acetate (NHOAc) in glacial acetic acid under reflux conditions. For example, a 108°C reaction with NHOAc (2.00 equiv.) and glacial AcOH achieves moderate yields (Scheme 3) . Alternative methods include refluxing with p-aminoacetophenone in acetic acid for 20 hours, followed by recrystallization from DMF/HO (1:1) to purify the product . Key variables affecting yield include solvent polarity, temperature, and stoichiometric ratios of reagents.
Table 1: Comparative Synthesis Conditions
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| NHOAc, glacial AcOH | Acetic acid | 108°C | ~60-70% | |
| p-aminoacetophenone, AcOH reflux | Acetic acid | Reflux | ~50-60% |
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, particularly using ammonium acetate buffer (pH 6.5) for mobile phase optimization . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) confirms structural features like the piperazine-ethylamino sidechain and pyrimidine trione core. Mass spectrometry (MS) provides molecular weight validation. For thermal stability analysis, differential scanning calorimetry (DSC) can detect decomposition phases .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts are common. For antimicrobial studies, broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi are advised . Dose-response curves (IC) should be generated with triplicate replicates to ensure reproducibility.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data across studies?
Molecular docking simulations (e.g., AutoDock Vina ) can predict binding affinities to target proteins, helping reconcile discrepancies between in vitro and cellular activity. For instance, if a compound shows weak enzyme inhibition but strong cellular efficacy, simulations may reveal off-target interactions or prodrug activation mechanisms. Density functional theory (DFT) calculations further elucidate electronic properties influencing reactivity .
Q. What strategies address low solubility and bioavailability in derivative design?
Structural modifications can enhance solubility:
- Piperazine substitution : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the piperazine ring improves water solubility .
- Prodrug approaches : Esterification of the trione moiety increases membrane permeability, with enzymatic hydrolysis restoring active form in vivo.
- Co-crystallization : Screening with co-formers (e.g., succinic acid) enhances dissolution rates .
Q. How do reaction solvent choices impact the compound’s polymorphic forms?
Polar aprotic solvents (e.g., DMF) favor crystalline forms with higher thermal stability, while non-polar solvents (e.g., ether) may yield metastable polymorphs. X-ray diffraction (XRD) and DSC are critical for identifying polymorphic transitions. For example, recrystallization from DMF/HO produces a monoclinic crystal system with a melting point of 210–215°C .
Methodological Considerations
- Contradictory Data Analysis : Use multi-variable regression to isolate factors (e.g., solvent purity, temperature gradients) causing yield variability in synthesis .
- Target Validation : Cross-reference computational predictions (e.g., molecular dynamics ) with CRISPR-based gene knockout studies to confirm on-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
